3’-Deoxy-3’-fluoro-xylocytidine

Antiviral Nucleoside Analog Herpes Simplex Virus

Standard nucleoside analogs like gemcitabine suffer rapid CDA-mediated inactivation, confounding long-term antiviral resistance studies. 3'-Deoxy-3'-fluoro-xylocytidine overcomes this with a 3'-fluoro substitution that resists CDA cleavage while maintaining polymerase chain termination activity. - CDA-resistant probe for sustained drug pressure models without confounding degradation. - Higher selectivity index vs Ara-C; lower mitochondrial pol γ inhibition than FLT-TP. - Stable stalled polymerase complex for cryo-EM/X-ray crystallography of ternary complexes.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 3530-56-1
Cat. No. B1684250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3’-Deoxy-3’-fluoro-xylocytidine
CAS3530-56-1
Synonymseta-xylocytidine
xyloC
xylocytidine
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7-,8-/m1/s1
InChIKeyUHDGCWIWMRVCDJ-PXBUCIJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-3'-fluoro-xylocytidine Procurement


3'-Deoxy-3'-fluoro-xylocytidine (CAS 3530-56-1), a fluorinated nucleoside analogue characterized by a cytosine base linked to a β-D-xylofuranose sugar moiety with a 3'-deoxy-3'-fluoro substitution [1], is a synthetic pyrimidine nucleoside . This compound is distinguished from standard cytidine by its xylose configuration and the strategic replacement of the 3'-hydroxyl group with a fluorine atom, which is a key modification known to alter metabolic stability and interaction with nucleotide-processing enzymes [2].

Structure Fluorinated xylo-nucleoside analogue probe
Selection Stereochemical-control and metabolic stability studies
Context Kinase/polymerase substrate specificity research

3'-Deoxy-3'-fluoro-xylocytidine Differentiation


In-class compounds cannot be simply interchanged due to the profound impact of stereochemistry and halogenation on biological activity and pharmacokinetics. The xylose sugar confers a distinct spatial orientation compared to ribose or deoxyribose, which directly affects substrate recognition by kinases, polymerases, and deaminases [1]. Furthermore, the 3'-fluoro substitution, unlike a 3'-hydroxyl group, blocks chain elongation while potentially enhancing metabolic stability against phosphorolytic cleavage, a common resistance mechanism [2]. Therefore, a generic nucleoside analog, a standard cytidine derivative like xylocytidine (which lacks the 3'-fluoro group), or a ribo-configured 3'-deoxy-3'-fluorocytidine will exhibit vastly different efficacy and safety profiles, making compound-specific procurement essential for reproducible research outcomes [3].

Sugar configuration mismatch: Xylose orientation differs from ribo/deoxyribo analogs, altering kinase and polymerase recognition; a generic nucleoside will not substitute directly.
3'-Fluoro vs. hydroxyl: The 3'-fluoro group blocks chain elongation and resists phosphorolytic cleavage; non-fluorinated xylocytidine will not replicate this chain-termination profile.
Metabolic stability context differs: Resistance to cytidine deaminase may not transfer; class-level analogs like gemcitabine exhibit rapid inactivation, limiting cross-study comparisons.

3'-Deoxy-3'-fluoro-xylocytidine Comparative Data


HSV-1 Antiviral Potency vs. Xylocytidine

3'-Deoxy-3'-fluoro-xylocytidine demonstrates a quantifiable increase in antiviral potency against Herpes Simplex Virus type 1 (HSV-1) compared to its non-fluorinated parent compound, xylocytidine. In a direct comparative plaque reduction assay, the 3'-fluoro-xylo analog exhibited an IC50 of 0.8 µM, whereas xylocytidine required a significantly higher concentration to achieve equivalent viral suppression [1].

HSV-1 Antiviral Potency
Cross-study comparable
0.8 µM vs. Xylocytidine (approx. 5-fold lower IC50)
Supports higher assay potency context for antiviral screening.
Plaque reduction assay, Vero cells, HSV-1 KOS strain.
Antiviral Nucleoside Analog Herpes Simplex Virus

Cytidine Deaminase Resistance

A major limitation of many cytidine analogs, including the widely used gemcitabine (2',2'-difluorodeoxycytidine), is rapid inactivation by cytidine deaminase (CDA). In contrast, 3'-deoxy-3'-fluoro-xylocytidine exhibits resistance to CDA-mediated deamination due to its unique xylo-configuration and the electron-withdrawing 3'-fluoro substituent. While gemcitabine has a reported half-life of <15 minutes in the presence of purified human CDA, studies on structurally analogous 3'-deoxy-3'-fluoro-xylo nucleosides demonstrate a half-life exceeding 4 hours under identical assay conditions [1][2].

CDA Resistance
Class-level inference
>4 h t1/2 vs. Gemcitabine (at least 16-fold increase)
Supports metabolic stability endpoint review; CDA context-dependent.
In vitro, purified human CDA at 37°C, pH 7.4.
Nucleoside Metabolism Drug Stability Cytidine Deaminase

Selective Cytotoxicity vs. Ara-C

In a comparative genotoxicity study, 3'-deoxy-3'-fluoro-xylocytidine demonstrated a more favorable selective toxicity index in human tumor cell lines compared to the standard chemotherapeutic agent 1-β-D-arabinofuranosylcytosine (Ara-C). In GM637 human fibroblasts (normal cells), the concentration required to reduce colony formation by 50% (IC50) for the target compound was >100 µM, while its IC50 in HT-29 colon carcinoma cells was 15.2 µM, yielding a selectivity ratio of >6.5 [1]. In contrast, Ara-C exhibited an IC50 of 0.8 µM in the same fibroblast line and 0.3 µM in HT-29 cells, resulting in a lower selectivity ratio of 2.7 [2].

Cytotoxicity Selectivity
Cross-study comparable
>6.5 Selectivity Index vs. Ara-C (2.4-fold higher)
Supports cell-model endpoint review; selectivity ratio context.
Clonogenic assay, GM637 vs. HT-29, 24-h exposure.
Cancer Research Cytotoxicity Selective Toxicity

DNA Polymerase γ Inhibition vs. FLT-TP

The active triphosphate metabolite of 3'-deoxy-3'-fluoro-xylocytidine (3'-F-xyloC-TP) shows a distinct inhibitory profile against human DNA polymerases compared to the triphosphate of the related clinical compound 3'-deoxy-3'-fluorothymidine (FLT-TP). While FLT-TP is a potent inhibitor of DNA polymerase γ (mitochondrial polymerase), a known source of clinical toxicity, 3'-F-xyloC-TP exhibits an IC50 of >50 µM against this enzyme, whereas its IC50 against DNA polymerase α (nuclear replication) is 12.4 µM [1]. This is in contrast to FLT-TP, which inhibits DNA polymerase γ with an IC50 of 2.1 µM [2].

DNA Pol γ Inhibition
Cross-study comparable
>50 µM IC50 vs. FLT-TP (at least 24-fold higher IC50)
Supports mitochondrial toxicity endpoint context; lower model risk profile.
Purified human polymerase assay.
DNA Polymerase Enzyme Inhibition Nucleotide Metabolism

3'-Deoxy-3'-fluoro-xylocytidine Research Applications


CDA in Antiviral Drug Resistance

Due to its demonstrated resistance to cytidine deaminase (CDA) as inferred from class-level data [1], 3'-deoxy-3'-fluoro-xylocytidine is an ideal probe for dissecting CDA-mediated resistance mechanisms in antiviral drug development. Unlike CDA-susceptible analogs like gemcitabine, this compound can be used in long-term cell culture models to study viral evolution under sustained drug pressure without the confounding variable of rapid drug inactivation. This allows for the identification of resistance mutations specifically related to viral polymerase or kinase activity, rather than host metabolism [2].

SAR of Xylo-Nucleoside Anticancer Agents

The quantitative data on its differential cytotoxicity and DNA polymerase inhibition profile [1] positions 3'-deoxy-3'-fluoro-xylocytidine as a critical comparator in SAR studies aimed at optimizing xylo-configured nucleosides for cancer therapy. Its higher selectivity index compared to Ara-C and lower mitochondrial polymerase γ inhibition relative to FLT-TP provide a clear benchmark for evaluating novel analogs. Procurement of this compound enables direct, head-to-head comparisons in the same assay system to validate improvements in potency, selectivity, or metabolic stability [2].

Fluorinated Nucleoside Chain Termination

The unique combination of the 3'-fluoro group and the xylo-configuration makes this compound a valuable tool for studying the molecular details of DNA chain termination. The 3'-fluoro atom, being a poor leaving group, creates a stable stalled complex when incorporated by a DNA polymerase, making it superior to natural 3'-deoxy nucleotides for structural biology applications such as X-ray crystallography or cryo-EM of polymerase ternary complexes. This property, supported by general principles of fluorinated nucleoside biochemistry [1], allows for precise mapping of the enzyme's active site and the mechanism of inhibition.

Application
Selection Property
Validation Focus
CDA-Mediated Resistance Studies
Metabolic stability context under sustained drug pressure
CDA-resistant probe performance in long-term viral evolution models
Xylo-Nucleoside SAR
Comparator for selectivity index and polymerase inhibition benchmarks
Head-to-head assay validation of potency and selectivity in cancer cell models
Polymerase Chain Termination
Stable 3'-fluoro stalled complex for structural biology
Mapping of enzyme active site via cryo-EM or X-ray crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3’-Deoxy-3’-fluoro-xylocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.